3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde
Overview
Description
3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde is an organic compound with the molecular formula C10H7FN2O and a molecular weight of 190.18 g/mol . This compound features a benzaldehyde core substituted with a fluorine atom and an imidazole ring, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde typically involves the N-arylation of imidazole with 3-fluoro-4-bromobenzaldehyde. This reaction is often catalyzed by copper or palladium catalysts under mild conditions . The reaction proceeds as follows:
N-arylation: Imidazole reacts with 3-fluoro-4-bromobenzaldehyde in the presence of a copper or palladium catalyst.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures (around 100-150°C) for several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-fluoro-4-(1H-imidazol-1-yl)benzoic acid.
Reduction: 3-fluoro-4-(1H-imidazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde has a wide range of applications in scientific research:
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The imidazole ring can interact with metal ions or other functional groups in the enzyme’s active site, leading to inhibition.
Comparison with Similar Compounds
4-(1H-imidazol-1-yl)benzaldehyde: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-fluoro-4-(1H-imidazol-1-yl)benzoic acid: An oxidized form of the compound with different chemical properties.
3-fluoro-4-(1H-imidazol-1-yl)benzyl alcohol: A reduced form with distinct reactivity.
Uniqueness: The presence of both the fluorine atom and the imidazole ring in 3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde imparts unique chemical and biological properties, making it a versatile intermediate in various synthetic and research applications.
Properties
IUPAC Name |
3-fluoro-4-imidazol-1-ylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-9-5-8(6-14)1-2-10(9)13-4-3-12-7-13/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWZTKFRWOEVPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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